3-Amino-3-(5-chloro-3-methoxyphenyl)propanoic acid, also known by its IUPAC name, is a compound with the molecular formula and a molecular weight of approximately 211.21 g/mol. This compound is notable for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. The compound is classified under amino acids and derivatives, which are critical in various biological processes and synthetic pathways.
The synthesis of 3-Amino-3-(5-chloro-3-methoxyphenyl)propanoic acid can be approached through several methods, often involving the reaction of substituted phenyl compounds with appropriate amino acid precursors. One common method includes the use of chlorinated aromatic compounds in reactions with amino acids or their derivatives under controlled conditions.
Technical Details:
The molecular structure of 3-Amino-3-(5-chloro-3-methoxyphenyl)propanoic acid can be represented using various chemical notation systems:
InChI=1S/C10H12ClNO3/c1-15-8-3-6(2-7(11)4-8)9(12)5-10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14)COC1=C(C=CC(=C1)C(CC(=O)O)N)OThe structure features a propanoic acid backbone with an amino group and a substituted aromatic ring that includes chlorine and methoxy groups, contributing to its biological activity.
The compound can undergo various chemical reactions typical for amino acids and aromatic compounds:
These reactions are essential for modifying the compound to enhance its biological properties or to create derivatives with specific functionalities.
The mechanism of action for 3-Amino-3-(5-chloro-3-methoxyphenyl)propanoic acid primarily involves its interaction with biological targets such as receptors or enzymes. As an amino acid derivative, it may act as a neurotransmitter modulator or have effects on metabolic pathways related to amino acid metabolism.
The compound is classified as an irritant based on GHS hazard classifications, indicating that care should be taken when handling it .
3-Amino-3-(5-chloro-3-methoxyphenyl)propanoic acid has several potential applications in scientific research:
This compound's diverse applications underscore its significance in both academic research and potential therapeutic developments.
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1